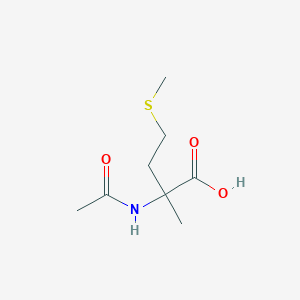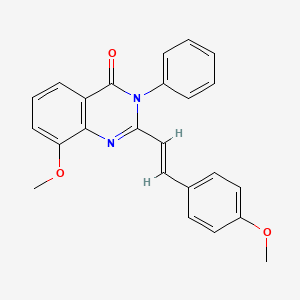
Protein hydrolyzates, wheat gluten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of WGH involves sequential enzymatic hydrolysis. The hydrolysis is performed with different combinations of commercial endo-proteases (Alcalase, Neutrase, and Protamex) and Flavourzyme under limited hydrolysis conditions . The hydrolysates of gluten are popular in the production of food, particularly food foams .Molecular Structure Analysis
The molecular structure of WGH varies greatly under different freezing temperatures . Higher or lower freezing temperatures may lead to the deterioration of gluten molecular structure due to the influence of water migration during freezing storage .Chemical Reactions Analysis
The chemical reactions involved in the production of WGH primarily include enzymatic hydrolysis. This process breaks down wheat proteins into smaller components, enhancing their water solubility and functional properties .Physical And Chemical Properties Analysis
WGH possesses a higher proportion of <1 kDa fraction than those hydrolyzed with other combinations . It has lower turbidity, better thermal stability, and higher L* value than other sequences . It also has enhanced water solubility and functional properties .Mechanism of Action
The mechanism of action of WGH is primarily based on its enhanced water solubility and functional properties. WGH produced by various proteases have been reported to improve water solubility and emulsifying capacities . In addition, it can help absorb wheat gluten completely in the gut, reducing allergen reactions .
Future Directions
The future directions for WGH include its potential use as a bioactive peptide ingredient in the beverage industry . There is also interest in utilizing WGH to fortify protein in beverages . Furthermore, the development of new and more advanced technologies are currently being applied to improve and enrich the bread, having increased fortified nutrients, gluten-free, highly stable with enhanced shelf-life, and long-lasting .
properties
CAS RN |
100684-25-1 |
|---|---|
Product Name |
Protein hydrolyzates, wheat gluten |
Molecular Formula |
C8H5N3S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(12AR,12bR)-6,7,12a,12b-tetrahydrodipyrido[1,2-a:2',1'-c]pyrazine](/img/structure/B1166850.png)

![10a-[(3-Bromo-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-3,4a-dichloro-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1166856.png)
